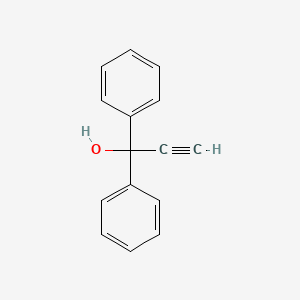

1,1-Diphenyl-2-propyn-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

1,1-diphenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLTAARQYTXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021697 | |

| Record name | 1,1-Diphenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3923-52-2 | |

| Record name | 1,1-Diphenyl-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3923-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylethynylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003923522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylethinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diphenyl-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLETHYNYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LV4Q9O7K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol (CAS: 3923-52-2) for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diphenyl-2-propyn-1-ol, with CAS number 3923-52-2, is a versatile tertiary propargyl alcohol that serves as a crucial building block in organic synthesis. Its unique structure, featuring two phenyl groups and a terminal alkyne, provides a scaffold for the creation of complex molecular architectures. While noted as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its direct biological activity and role in specific signaling pathways are not extensively documented in publicly available research.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and known applications as a synthetic intermediate, with a focus on its utility for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[2] It is insoluble in water but soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3923-52-2 | |

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 47-49 °C | |

| Boiling Point | 183 °C at 20 mmHg | |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Insoluble in water | [1] |

| InChI Key | SMCLTAARQYTXLW-UHFFFAOYSA-N | |

| Canonical SMILES | C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While raw spectral data is not provided in the search results, the availability of various spectral analyses is confirmed.

Table 2: Available Spectral Data for this compound

| Spectrum Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Infrared (IR) | Available |

| Mass Spectrometry (MS) | Available |

| Raman | Available |

Synthesis and Experimental Protocols

The most common synthetic route to this compound is the reaction of benzophenone (B1666685) with an acetylide anion. A general experimental protocol is detailed below.

Synthesis of this compound from Benzophenone and Acetylene (B1199291)

This procedure involves the in-situ generation of an acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of benzophenone.

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, add anhydrous methanol (B129727). Cool the flask in an ice bath. Slowly add sodium metal pieces to the methanol to generate sodium methoxide.

-

Acetylene Addition: Once the sodium has completely reacted, bubble acetylene gas through the solution while maintaining a low temperature (0-5 °C).

-

Reaction with Benzophenone: Dissolve benzophenone in a suitable solvent (e.g., anhydrous THF or ether) and add it dropwise to the acetylide solution. The reaction is typically stirred at a low temperature for several hours and then allowed to warm to room temperature.

-

Quenching: Carefully quench the reaction by pouring it into an aqueous solution of a weak acid, such as ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

1,1-Diphenyl-2-propyn-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of 1,1-Diphenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an alkynol with the CAS Number 3923-52-2, serves as a crucial intermediate in various fields of organic synthesis, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its unique structure, featuring two phenyl groups and a terminal alkyne, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[2][3] It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[3] This compound is incompatible with oxidizing agents.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O | [2][4] |

| Molecular Weight | 208.26 g/mol | [4] |

| Melting Point | 47-49 °C | [5] |

| 45.0-52.0 °C | [2] | |

| Boiling Point | 183 °C at 20 mmHg | [5] |

| 179 °C at 18 torr | [6] | |

| Density | ~1.046 g/cm³ (estimate) | [1][5] |

| 1.131 g/cm³ | [6] | |

| Refractive Index | ~1.536 (estimate) | [1][5] |

| 1.609 | [6] | |

| Flash Point | 113 °C (closed cup) | [4] |

| >110 °C (>230 °F) | [5] | |

| Solubility | Insoluble in water. | [1][4] |

| Appearance | White to pale yellow crystals or powder. | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from benzophenone (B1666685) and acetylene (B1199291).

Materials:

-

Benzophenone

-

Sodium amide (NaNH₂) or other strong base

-

Liquid ammonia

-

Acetylene gas

-

Anhydrous diethyl ether or THF

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Reaction flask (three-necked) with a mechanical stirrer, gas inlet, and condenser

Procedure:

-

Setup: Assemble the reaction flask under a nitrogen or argon atmosphere. Ensure all glassware is dry.

-

Reaction Initiation: In the flask, suspend sodium amide in anhydrous diethyl ether. Cool the mixture to -33 °C or below using a dry ice/acetone bath.

-

Acetylene Addition: Bubble acetylene gas through the stirred suspension. The formation of sodium acetylide will be observed.

-

Benzophenone Addition: Once the formation of sodium acetylide is complete, slowly add a solution of benzophenone in anhydrous diethyl ether to the reaction mixture.

-

Reaction: Allow the reaction to stir for several hours at a low temperature, then let it slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[7] A sharp melting point range of 0.5-1.0°C is characteristic of a pure compound.[7]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample. Pack the powder into a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (~47°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[7][9]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

-

Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample.[7]

Solubility Determination (Qualitative)

This protocol provides a qualitative method for assessing the solubility of this compound in a given solvent.

Materials:

-

This compound (25 mg)

-

Test tubes

-

Selected solvent (e.g., water, ethanol, diethyl ether)

-

Vortex mixer or shaker

Procedure:

-

Sample and Solvent: Place 25 mg of the compound into a small test tube.[10]

-

Solvent Addition: Add the chosen solvent (e.g., water) in small portions, starting with 0.25 mL.[10]

-

Mixing: After each addition, shake or vortex the test tube vigorously for at least 30 seconds.[10]

-

Observation: Observe if the solid dissolves completely.

-

Incremental Addition: Continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.

-

Classification:

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Logical workflow for qualitative solubility testing.

References

- 1. This compound | 3923-52-2 [chemicalbook.com]

- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 3923-52-2 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Physicochemical Properties and Synthesis of 1,1-Diphenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the tertiary alkynol 1,1-Diphenyl-2-propyn-1-ol. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is fundamental for the identification, purification, and characterization of chemical compounds. This compound is a white to pale yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 47-49 °C | (lit.)[2][3] |

| 45.0-52.0 °C | (clear melt)[4] | |

| Boiling Point | 183 °C | at 20 mmHg (lit.)[2][3] |

| 179 °C | at 18 torr |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Methodology: Capillary Method

A common and accurate method for determining the melting point of an organic solid involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and crushed into a fine powder if necessary. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has completely liquefied (completion of melting). This range is reported as the melting point.[1] For an accurate determination, it is advisable to perform a rapid preliminary measurement to find the approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination under Reduced Pressure

For compounds that decompose at their atmospheric boiling point, boiling point determination is carried out under reduced pressure (vacuum distillation).[6][7] This allows the compound to boil at a lower temperature. The boiling point of this compound is reported at a reduced pressure, indicating its susceptibility to decomposition at higher temperatures.

Methodology: Vacuum Distillation

Apparatus and Materials:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stir bar or capillary for ebullition

-

Vacuum grease

Procedure:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled. All glass joints must be lightly greased to ensure a tight seal.[8] A stir bar is added to the distillation flask to ensure smooth boiling; boiling stones are not effective under vacuum.[8] The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Pressure Reduction: The system is connected to a vacuum source, and the pressure is gradually reduced. The pressure within the system is monitored using a manometer.[8]

-

Heating: Once the desired pressure is achieved and stable, the distillation flask is gently heated.

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.[8] It is important to note that under vacuum, the boiling point may fluctuate slightly due to minor pressure variations.[8]

-

System Shutdown: After the distillation is complete, the heating is discontinued, and the apparatus is allowed to cool before the vacuum is slowly released.[8]

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In this case, an ethynyl (B1212043) Grignard reagent reacts with benzophenone.

Caption: Synthesis of this compound via Grignard Reaction.

This synthetic route is highly efficient for producing tertiary propargyl alcohols. The reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[9] The initial step involves the formation of the ethynyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide is subsequently protonated during an aqueous acidic workup to yield the final product, this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. This compound 99 3923-52-2 [sigmaaldrich.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]

Spectroscopic Profile of 1,1-Diphenyl-2-propyn-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Diphenyl-2-propyn-1-ol (CAS No. 3923-52-2). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |

| 2.90 | s | 1H | Acetylenic proton (C≡CH) |

| 2.60 | s | 1H | Hydroxyl proton (OH) |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The spectrum is typically recorded in CDCl₃.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 143.0 | C-ipso (aromatic) |

| 128.5 | C-ortho/C-meta (aromatic) |

| 126.0 | C-para (aromatic) |

| 86.0 | C≡CH |

| 75.0 | C ≡CH |

| 74.0 | C-OH (quaternary) |

Note: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). Due to the quaternary nature of some carbons, their signals may be weak.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3600 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3300 | Strong, Sharp | ≡C-H stretch (acetylenic C-H) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2110 | Weak | C≡C stretch (alkyne) |

| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (tertiary alcohol) |

Note: The spectrum is typically obtained from a KBr pellet or as a thin film.

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Moderate | [M - C₂H₃]⁺ |

| 165 | Strong | [M - C₂H₃O]⁺ |

| 105 | Very Strong | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |

Note: The mass spectrum is typically acquired using Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Parameters:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2][3][4][5]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Spectral Range: 4000 - 400 cm⁻¹

-

Background: A background spectrum of a pure KBr pellet is recorded prior to the sample scan.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Unveiling the Structural Architecture of 1,1-Diphenyl-2-propyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystallization, and explores its potential, though currently underexplored, biological significance.

Core Crystallographic Data

While a comprehensive, publicly available crystal structure of neat this compound is not readily found in open crystallographic databases, valuable structural insights can be gleaned from its derivatives. The crystal structure of a ruthenium complex incorporating a ligand derived from this compound provides key atomic coordinates and spatial arrangements. Analysis of this complex reveals the foundational conformation of the this compound moiety when bound to a metal center.

A publication by Yu et al. in the New Journal of Chemistry (2015) details the synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols, where this compound is denoted as compound 6a .[1][2] The supporting information for this publication is expected to contain the specific crystal data for this compound.

In the absence of the raw crystallographic file for the isolated compound, the following table summarizes typical physical and chemical properties.

| Property | Value |

| Chemical Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 3923-52-2 |

| Melting Point | 47-49 °C (lit.) |

| Boiling Point | 183 °C at 20 mmHg (lit.) |

| Appearance | White to pale yellow crystalline powder |

Experimental Protocols

Synthesis of this compound

A general and widely used procedure for the synthesis of this compound involves the reaction of benzophenone (B1666685) with an acetylide anion. A detailed protocol is as follows:

-

Preparation of the Acetylide Reagent: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol (B129727) with cooling in an ice-water bath.

-

Reaction with Benzophenone: To the freshly prepared sodium methoxide (B1231860) solution, add benzophenone.

-

Introduction of Acetylene (B1199291): Purified acetylene gas is then bubbled through the reaction mixture at a controlled rate, maintaining the temperature between 0 and 5 °C.

-

Work-up: Once the reaction is complete, the mixture is neutralized with an ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

References

Synthesis of 1,1-Diphenyl-2-propyn-1-ol from Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-2-propyn-1-ol, a valuable intermediate in organic synthesis, from the readily available starting material, benzophenone (B1666685). This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and characterization of the final product.

Introduction

This compound is a tertiary propargyl alcohol that serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its structure, featuring two phenyl rings and a terminal alkyne, allows for a wide range of chemical transformations. The most common and efficient method for its synthesis involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone. This guide will focus on two primary approaches: the use of Grignard reagents and organolithium reagents.

Synthetic Methodologies

The core of the synthesis lies in the ethynylation of benzophenone. This is typically achieved by reacting benzophenone with a source of nucleophilic acetylene (B1199291). The two most effective methods employ ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.

Grignard Reaction

The Grignard reaction approach involves the in-situ or pre-formed ethynylmagnesium bromide, which acts as a potent nucleophile. The reaction proceeds via the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of benzophenone, followed by an acidic workup to yield the desired tertiary alcohol.

Organolithium Reaction

Similar to the Grignard reaction, the use of lithium acetylide provides a powerful nucleophile for the addition to benzophenone. Lithium acetylide can be prepared by the deprotonation of acetylene gas with a strong organolithium base, such as n-butyllithium.

Reaction Mechanism

The underlying mechanism for both methodologies is a nucleophilic addition to the carbonyl group of benzophenone. The acetylide anion (from either the Grignard or organolithium reagent) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous workup yields the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from benzophenone.

Method A: Synthesis using Ethynylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for Grignard reactions with ketones.

Materials:

-

Benzophenone

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (purified)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution at 0 °C to form ethynylmagnesium bromide. A white precipitate may form.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous THF and add it dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford pure this compound as a white to pale yellow crystalline solid.[2]

-

Method B: Synthesis using Lithium Acetylide

This protocol is based on standard procedures for the generation and use of lithium acetylide.

Materials:

-

Benzophenone

-

Acetylene gas (purified)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Low-temperature thermometer

-

Syringes

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

Preparation of Lithium Acetylide:

-

In a flame-dried three-necked flask under an inert atmosphere, dissolve purified acetylene gas in anhydrous THF at -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide will form.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous THF and add it dropwise to the lithium acetylide suspension at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from a hexanes/ethyl acetate solvent system to yield pure this compound.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 183 °C at 20 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Method A (Grignard) | Method B (Organolithium) |

| Reactants | Benzophenone, Ethynylmagnesium Bromide | Benzophenone, Lithium Acetylide |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-4 hours | 3-4 hours |

| Typical Yield | 85-95% (estimated based on analogous reactions) | 80-90% (estimated based on analogous reactions) |

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the acetylenic proton, the aromatic protons of the two phenyl groups, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the acetylenic carbons, the quaternary carbon attached to the hydroxyl group, and the aromatic carbons.[3]

-

IR Spectroscopy: The infrared spectrum will show a characteristic absorption band for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Visualizations

Signaling Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1,1-Diphenyl-2-propyn-1-ol. This versatile propargylic alcohol, featuring both aromatic stability and alkynyl reactivity, serves as a crucial intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3923-52-2 |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol [3][4][5] |

| Melting Point | 47-49 °C[3][5] |

| Boiling Point | 183 °C at 20 mmHg[3][5] |

| Density | ~1.046 g/cm³ (estimate)[3] |

| Refractive Index | ~1.536 (estimate)[3] |

| pKa | 11.58 ± 0.29 (Predicted)[3] |

| Flash Point | >113 °C (>230 °F)[3][5] |

| Appearance | White to pale yellow powder or crystals[1][2][3] |

| Solubility | Insoluble in water[6] |

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to the presence of a reactive hydroxyl group and a terminal alkyne.[7] This unique structure allows for a wide range of chemical transformations, making it a precursor for complex molecular frameworks.

Its applications span several areas:

-

Pharmaceutical Intermediates : It is used in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing aromatic and propargylic functional groups.[6][7]

-

Catalyst and Ligand Precursors : The compound serves as a raw material for designing organometallic catalysts and chiral ligands, which are crucial for improving selectivity and efficiency in fine chemical processes.[7] It has been used in the synthesis of ruthenium and osmium complexes.[5][]

-

Fine Chemical and Material Synthesis : It is a versatile reagent for preparing specialty polymers, aromatic derivatives, and optical materials.[7] For instance, it is a starting material for the synthesis of thieno-2H-chromenes.[5][6]

-

Organic Synthesis : The alkyne group can undergo various reactions, including addition, metathesis, hydroboration, cleavage, coupling, and cycloadditions.[5] The propargylic alcohol moiety can participate in nucleophilic substitution reactions.[9]

The reactivity of this compound is central to its utility. The molecule can react to form allenylidene complexes with ruthenium, which can then be converted to methoxycarbene complexes.[] Furthermore, it can react with osmium complexes, leading to the formation of furan (B31954) derivatives through a catalyzed conversion.[]

Experimental Protocols

Synthesis of this compound from Benzophenone (B1666685) and Acetylene (B1199291)

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzophenone

-

Acetylene gas

-

Sodium metal

-

Anhydrous methanol (B129727)

-

Ammonium (B1175870) chloride

-

Ice

Procedure:

-

Preparation of Sodium Methoxide: In a three-necked flask under a nitrogen atmosphere, slowly add small pieces of sodium metal to anhydrous methanol while cooling with an ice water bath.

-

Addition of Benzophenone: Once all the sodium has dissolved, add benzophenone to the solution. Stir the mixture and cool it to below 0 °C.

-

Acetylene Introduction: Slowly bubble acetylene gas through the reaction mixture. Control the flow rate to maintain the reaction temperature between 0 and 5 °C. The reaction is complete when it is no longer exothermic.

-

Neutralization: In a separate flask, prepare a solution of ammonium chloride in methanol and cool it with an ice bath. Pour the reaction mixture into the ammonium chloride solution to neutralize it, keeping the temperature below 20 °C.

-

Workup and Purification: Filter the neutralized solution. Distill the filtrate to remove the methanol. The crude product can then be purified by distillation under reduced pressure or by recrystallization.

Safety Information

This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][5] It is incompatible with oxidizing agents.[1] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[5] It is a combustible solid and should be stored in a cool, dark place under an inert atmosphere.[1][5]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 3923-52-2 [amp.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 1,1-ジフェニル-2-プロピン-1-オール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 3923-52-2 [chemicalbook.com]

- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 1,1-Diphenyl-2-propyn-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Diphenyl-2-propyn-1-ol, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for determining precise solubility parameters in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its two non-polar phenyl groups and a polar hydroxyl group, is a molecule of intermediate polarity. Its solubility will therefore depend on the polarity of the solvent.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Rationale |

| Water | 80.1 | Insoluble | The large non-polar diphenyl structure outweighs the polarity of the single hydroxyl group.[1][2][3] |

| Methanol (B129727) | 33.0 | Soluble | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of the solute, and the non-polar methyl group can interact with the phenyl rings. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |

| Acetone | 20.7 | Soluble | Acetone is a polar aprotic solvent that can interact with the polar hydroxyl group. |

| Ethyl Acetate (B1210297) | 6.0 | Soluble | As a moderately polar solvent, ethyl acetate is expected to effectively solvate the molecule. |

| Toluene (B28343) | 2.4 | Likely Soluble | The non-polar nature of toluene aligns well with the non-polar phenyl groups of the solute. |

| Hexane (B92381) | 1.9 | Likely Sparingly Soluble to Insoluble | The highly non-polar nature of hexane may not be sufficient to overcome the intermolecular forces of the crystalline solid, despite the presence of the non-polar phenyl groups. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solid still present at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

- 1. This compound | 3923-52-2 [chemicalbook.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-PHENYL-2-PROPYN-1-OL CAS#: 4187-87-5 [m.chemicalbook.com]

- 5. rawsource.com [rawsource.com]

- 6. rawsource.com [rawsource.com]

- 7. rawsource.com [rawsource.com]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 9. solechem.eu [solechem.eu]

An In-Depth Technical Guide to 1,1-Diphenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diphenyl-2-propyn-1-ol, a versatile alkynol with significant applications in organic synthesis and as a precursor for various functional molecules. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known applications.

Chemical Identity and Synonyms

The compound with the chemical structure of a hydroxyl group and a propynyl (B12738560) group attached to the same carbon, which is also bonded to two phenyl groups, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1,1-diphenylprop-2-yn-1-ol[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

-

α-Ethynyl-α-phenylbenzenemethanol

-

1,1-Diphenylprop-2-yn-1-ol[1]

-

Diphenylpropargyl alcohol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | |

| CAS Number | 3923-52-2 | |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 47-49 °C | [3] |

| Boiling Point | 183 °C at 20 mmHg | [3] |

| Solubility | Insoluble in water | [1] |

| Storage | Store in a cool, dark place under an inert atmosphere. Air sensitive. | [2] |

Synthesis of this compound

This compound is primarily synthesized through the nucleophilic addition of an acetylide anion to the carbonyl carbon of benzophenone (B1666685). The following is a representative laboratory-scale experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Ethynylation of Benzophenone

This procedure involves the in-situ generation of lithium acetylide, which then reacts with benzophenone.

Materials:

-

Benzophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (in hexanes)

-

Acetylene (B1199291) gas (purified)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of Lithium Acetylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum, under a positive pressure of inert gas, place anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble purified acetylene gas through the cold THF for a period to ensure saturation.

-

Slowly add a solution of n-butyllithium in hexanes to the acetylene-saturated THF via the dropping funnel while maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide will be observed.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in a minimal amount of anhydrous THF in a separate flame-dried flask.

-

Slowly add the benzophenone solution to the stirred suspension of lithium acetylide at -78 °C using a syringe or cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the reactivity of the hydroxyl and terminal alkyne functionalities. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

One notable application is in the formation of ruthenium-based catalysts. For instance, it is used in the synthesis of ruthenium indenylidene complexes, which are employed in olefin metathesis reactions.

Biological Activity

While many derivatives of propargyl alcohols exhibit a range of biological activities, including antimicrobial and cytotoxic effects, specific data on the biological activity of this compound itself is not extensively reported in publicly available literature. The primary role of this compound in the context of drug development is as a versatile building block for the synthesis of more complex and biologically active molecules.

The workflow for the discovery of biologically active compounds derived from this compound would typically follow a path of chemical modification and subsequent biological screening.

Caption: Workflow for the development of bioactive compounds from this compound.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a clear logical progression from starting materials to the final product, involving the key steps of acetylide formation, nucleophilic addition, and purification.

Caption: Logical flow of the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ruthenium Indenylidene Catalysts Using 1,1-Diphenyl-2-propyn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ruthenium indenylidene complexes are a robust and highly efficient class of pre-catalysts for olefin metathesis reactions.[1][2] Their enhanced stability and activity make them valuable tools in organic synthesis and drug development.[3] This document provides detailed protocols for the synthesis of first-generation ruthenium indenylidene catalysts, commencing from the readily available and stable carbene source, 1,1-diphenyl-2-propyn-1-ol and its derivatives.[4] The synthesis generally involves the reaction of a propargylic alcohol with a ruthenium precursor like RuCl₂(PPh₃)₃, which can be followed by a phosphine (B1218219) exchange reaction to yield the final catalyst.[5][6]

I. General Reaction Scheme

The synthesis of ruthenium indenylidene catalysts from this compound derivatives typically follows a two-step process:

-

Formation of the Indenylidene Precursor: An acid-catalyzed reaction between a substituted this compound and a ruthenium phosphine complex, such as RuCl₂(PPh₃)₃.[7][8]

-

Phosphine Ligand Exchange: Subsequent exchange of the triphenylphosphine (B44618) (PPh₃) ligands with tricyclohexylphosphine (B42057) (PCy₃) to enhance the catalyst's activity.[6]

Reaction Pathway Diagram

Caption: General synthetic route for Ruthenium Indenylidene Catalysts.

II. Experimental Protocols

A. Synthesis of 1,1-Di-o-tolyl-2-propyn-1-ol (Ligand Precursor)

This protocol describes the synthesis of a substituted this compound derivative.

Materials:

-

n-Butyllithium (n-BuLi), 2.5 M in hexane

-

Di-o-tolylmethanone

-

Anhydrous Tetrahydrofuran (THF)

-

Argon atmosphere

Procedure: [7]

-

Under an argon atmosphere, add n-BuLi (1.5 eq., 5.7 mL, 14.28 mmol) dropwise to a stirred solution of trimethylsilylacetylene (1.5 eq., 2 mL, 14.28 mmol) in anhydrous THF (17 mL) at -90 °C.

-

After the addition, stir the resulting solution for an additional 5 minutes at -90 °C, followed by 30 minutes at room temperature.

-

Cool the solution back to -90 °C and slowly add a solution of di-o-tolylmethanone (1.0 eq., 2.0 g, 9.52 mmol) in dry THF (17 mL).

-

Allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.

-

Follow standard work-up and purification procedures to isolate the product.

B. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂

This protocol details the formation of the initial ruthenium indenylidene complex.

Materials:

-

RuCl₂(PPh₃)₃

-

This compound

-

Tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure: [9]

-

Set up a dry 100 mL 3-neck round bottom flask equipped with a condenser, septum, and a sidearm stopcock under a nitrogen atmosphere.

-

Degas the flask with N₂ until it cools to room temperature.

-

Add RuCl₂(PPh₃)₂ (0.179 g, 1.87 x 10⁻⁴ mol), THF (10 mL), and this compound (0.080 g, 3.84 x 10⁻⁴ mol) to the flask.

-

Heat the solution under reflux. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[7]

-

After the reaction is complete, remove the solvent via rotary evaporation.

-

The resulting solid can be vacuum dried and stored.

C. Synthesis of RuCl₂(3-phenylinden-1-ylidene)(PCy₃)₂

This protocol describes the phosphine exchange reaction to yield the final, more active catalyst.

Materials:

-

RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ (from protocol B)

-

Tricyclohexylphosphine (PCy₃)

-

Dichloromethane (DCM)

Procedure: [6]

-

Dissolve the crude RuCl₂(3-phenylinden-1-ylidene)(PPh₃)₂ in dichloromethane.

-

Add tricyclohexylphosphine (PCy₃) to the solution.

-

Stir the reaction mixture at room temperature. The exchange is typically rapid.

-

The final product can be isolated as a reddish-brown solid by washing with n-pentane.

Experimental Workflow Diagram

Caption: Workflow for synthesis of Ruthenium Indenylidene Catalysts.

III. Data Presentation

Table 1: Synthesis of Substituted Ruthenium Indenylidene Catalysts

This table summarizes the synthesis of various non-chelating ruthenium-indenylidene catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols.[10]

| Catalyst | R Group on Indenylidene | Yield (%) | 31P NMR (δ, ppm) |

| 5a | 4-methyl-3-(o-tolyl) | - | - |

| 5b | 3-(p-fluorophenyl) | - | - |

| 5c | 3-(2,6-xylyl) | - | - |

| 5d | 3-(1-naphthyl) | - | - |

| 7a | iso-propyl | 91-95 | - |

| 7b | tert-butyl | 91-95 | - |

| 7c | cyclohexyl | 91-95 | - |

Yields for 7a-c refer to the phosphine exchange step.[6] Specific yield and NMR data for 5a-d were not provided in the abstract.[10]

Table 2: Characterization Data for a Representative Catalyst

This table presents characterization data for the synthesis of C₅₁H₄₀P₂Cl₂Ru (1A) and its subsequent reaction to form C₅₁H₇₆Cl₂P₂Ru (1B).[9]

| Compound | Formula | Yield (%) | 1H NMR (δ, ppm) | 31P NMR (δ, ppm) |

| 1A | C₅₁H₄₀P₂Cl₂Ru | 41.6 | 7.3-7.8 (overlapping Ph and indenylidene) | 29.5 (s) |

| 1B | C₅₁H₇₆Cl₂P₂Ru | 167* | 1.8-2.1 (PCy₃), 7.1-7.9 (Ph and indenylidene) | 29.8 (s) |

*The reported yield of 167% for 1B suggests the presence of impurities or experimental error.[9]

IV. Applications in Olefin Metathesis

Ruthenium indenylidene catalysts are highly versatile and find applications in various olefin metathesis reactions, including:

-

Ring-Closing Metathesis (RCM): These catalysts have shown comparable or superior performance to classical Grubbs catalysts in terms of yield, reaction rate, and functional group tolerance, particularly for the synthesis of medium-sized rings.[4][8]

-

Ring-Opening Metathesis Polymerization (ROMP): The synthesized catalysts demonstrate similar catalytic activity in ROMP reactions when compared to standard indenylidene catalysts.[10]

-

Cross-Metathesis (CM) and Enyne Metathesis: The versatility of these catalysts extends to CM and enyne metathesis reactions.[1][11]

The development of latent ruthenium-indenylidene catalysts, which can be activated by a specific stimulus such as a Brønsted acid, further expands their utility in controlled polymerization and complex molecule synthesis.[11] The relatively low cost, ease of synthesis, and excellent catalytic performance make indenylidene-type catalysts an attractive option for various applications in the pharmaceutical and materials science industries.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium–indenylidene complexes: powerful tools for metathesis transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Indenylidene complexes of ruthenium: optimized synthesis, structure elucidation, and performance as catalysts for olefin metathesis--application to the synthesis of the ADE-ring system of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. daneshyari.com [daneshyari.com]

- 7. Synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Determination, and Catalytic Measurement of Ruthenium Indenylidene Complexes used in Olefin Metathesis — Adam Cap [adamcap.com]

- 10. Synthesis and characterization of non-chelating ruthenium–indenylidene olefin metathesis catalysts derived from substituted 1,1-diphenyl-2-propyn-1-ols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Latent ruthenium–indenylidene catalysts bearing a N-heterocyclic carbene and a bidentate picolinate ligand - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,1-Diphenyl-2-propyn-1-ol as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,1-diphenyl-2-propyn-1-ol as a key intermediate in various organic transformations. Detailed protocols for several key applications are provided to facilitate its use in research and development.

Synthesis of Ruthenium Indenylidene Olefin Metathesis Catalysts

This compound serves as a stable and convenient precursor for the synthesis of first-generation Grubbs-type ruthenium indenylidene complexes, which are powerful catalysts for olefin metathesis reactions. The synthesis involves the reaction of the propargyl alcohol with a ruthenium precursor in the presence of an acid, followed by ligand exchange.

Quantitative Data: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)

| Precursor | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| This compound | Ru(PPh₃)₃Cl₂ / HCl | 1,4-Dioxane (B91453) | 90 | 10 | 92 |

Experimental Protocol: Synthesis of (PCy₃)₂Cl₂Ru(3-phenylinden-1-ylidene)[2]

-

A one-liter glass reactor equipped with a condenser and stirrer is flushed with argon.

-

700 ml of 1,4-dioxane is added and heated to 90°C.

-

7.3 g (34 mmol) of this compound and 30 g (31 mmol) of Ru(PPh₃)₃Cl₂ are added successively while stirring.

-

After the addition is complete, 7.1 ml of 4M HCl in 1,4-dioxane is added.

-

The reaction mixture is stirred for an additional 10 minutes at 90°C.

-

A solution of 4.15 g (10 mmol) of tricyclohexylphosphine (B42057) (PCy₃) in 50 ml of 1,4-dioxane is then added.

-

The mixture is stirred for another 10 minutes at 90°C.

-

The reaction mixture is then cooled to 40°C.

-

Approximately 780 ml of the 1,4-dioxane is distilled off under vacuum, causing the product to precipitate.

-

The resulting brick-red powder is separated from the mother liquor, washed with ethanol, and dried under vacuum.

Reaction Workflow

Caption: Workflow for the synthesis of a Ruthenium Indenylidene Catalyst.

Meyer-Schuster and Rupe Rearrangements

Tertiary propargylic alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes or ketones, while the competing Rupe rearrangement leads to α,β-unsaturated methyl ketones.[1][2] The choice of catalyst and reaction conditions can influence the product distribution. While strong protic acids have been traditionally used, modern methods often employ transition metal catalysts for milder and more selective transformations.[2]

Plausible Reaction Pathways

Under acidic conditions, this compound is expected to primarily undergo the Rupe rearrangement due to the tertiary nature of the alcohol, which favors the formation of an enyne intermediate.

Representative Experimental Protocol (Adapted from related literature)

This protocol is a general representation and may require optimization for this compound.

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene (B28343), 1.0 mL), add the acid catalyst (e.g., aqueous (OH)P(O)H₂, 5-10 mol%).

-

Stir the reaction mixture at a temperature ranging from 90-110°C for approximately 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Rearrangement Mechanisms

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Synthesis of Thieno[3,2-c]chromene Derivatives (Proposed)

While a direct one-pot synthesis from this compound is not prominently described, a plausible multi-step approach can be envisioned based on established methodologies for the synthesis of thieno-chromene scaffolds. This would likely involve an initial reaction to introduce a sulfur-containing moiety, followed by cyclization. One potential route involves the reaction with a mercapto-substituted aromatic compound.

Proposed Synthetic Strategy

A two-step synthesis is proposed:

-

Propargylic Substitution: Reaction of this compound with a suitable mercapto-phenol derivative to form a propargyl thioether.

-

Cyclization: Intramolecular cyclization of the thioether intermediate to form the thieno[3,2-c]chromene ring system.

Representative Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Propargyl Thioether Intermediate

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted 2-mercaptophenol (B73258) (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

-

Add a catalytic amount of a Lewis acid or a transition metal catalyst known to promote propargylic substitution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction and work up to isolate the crude propargyl thioether.

-

Purify the intermediate by column chromatography.

Step 2: Cyclization to the Thieno[3,2-c]chromene

-

Dissolve the purified propargyl thioether intermediate in a high-boiling solvent (e.g., toluene or xylenes).

-

Add a catalyst suitable for intramolecular hydroarylation/cyclization (e.g., a gold or platinum catalyst).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the final product by column chromatography.

Proposed Reaction Scheme

References

Reactions of 1,1-Diphenyl-2-propyn-1-ol with Organometallic Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of the tertiary propargylic alcohol, 1,1-Diphenyl-2-propyn-1-ol, with various organometallic reagents. These reactions are pivotal in synthetic organic chemistry for the formation of diverse molecular architectures, including substituted allenes and other valuable intermediates for drug discovery and material science.

Introduction

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the presence of the hydroxyl group and the terminal alkyne, making it a suitable substrate for a variety of transformations. Reactions with organometallic reagents, such as Grignard reagents, organocuprates (Gilman reagents), and organolithium reagents, can proceed through several pathways, including nucleophilic addition to the carbonyl group (in its synthetic precursor, benzophenone), deprotonation of the acetylenic proton, or, most notably, SN2' displacement of the hydroxyl group to form allenes. The choice of organometallic reagent and reaction conditions dictates the outcome of the reaction, allowing for selective synthesis of desired products.

Key Reaction Pathways

The primary reaction pathways involving this compound and organometallic reagents include:

-

Synthesis of Substituted Propargyl Alcohols (via Grignard Reagents): While this compound is the starting material, its synthesis from benzophenone (B1666685) and a propargyl Grignard reagent illustrates a key reaction of organometallics with carbonyls.

-

Synthesis of Allenes (via Organocuprates): The SN2' reaction of this compound or its derivatives with organocuprates is a powerful method for the synthesis of trisubstituted allenes.

-

Deprotonation (via Organolithium Reagents): Strong bases like n-butyllithium can deprotonate the terminal alkyne, generating a lithium acetylide which can then react with various electrophiles.

Below are detailed protocols and data for these key transformations.

Synthesis of this compound

The synthesis of the title compound is a prerequisite for studying its subsequent reactions. A common method involves the reaction of benzophenone with an acetylenic Grignard reagent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar propargyl alcohols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propargyl bromide (as a precursor for the Grignard reagent) or acetylene (B1199291) gas

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

Quantitative Data:

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propargylmagnesium bromide | Benzophenone | Diethyl Ether | 0 to RT | 3 | ~85-95 | Adapted from similar syntheses |

Reactions of this compound

Synthesis of Allenes via SN2' Reaction with Organocuprates

The reaction of propargylic alcohols or their derivatives with organocuprates (Gilman reagents) is a highly effective method for the synthesis of allenes. The reaction proceeds via an SN2' mechanism, where the nucleophilic alkyl group from the cuprate (B13416276) attacks the terminal carbon of the alkyne, leading to a 1,3-substitution and formation of the allene (B1206475). For tertiary propargylic alcohols like this compound, activation of the hydroxyl group, for instance by converting it to an acetate or mesylate, is often necessary to facilitate the displacement.